Pentifylline Pentifylline Pentifylline is an oxopurine.
Brand Name: Vulcanchem
CAS No.: 1028-33-7
VCID: VC0538988
InChI: InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3
SMILES: CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Molecular Formula: C13H20N4O2
Molecular Weight: 264.32 g/mol

Pentifylline

CAS No.: 1028-33-7

Cat. No.: VC0538988

Molecular Formula: C13H20N4O2

Molecular Weight: 264.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pentifylline - 1028-33-7

Specification

CAS No. 1028-33-7
Molecular Formula C13H20N4O2
Molecular Weight 264.32 g/mol
IUPAC Name 1-hexyl-3,7-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3
Standard InChI Key MRWQRJMESRRJJB-UHFFFAOYSA-N
SMILES CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Canonical SMILES CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Appearance Solid powder
Melting Point 82.5 °C

Introduction

Chemical and Physical Properties

Structural Characteristics

Pentifylline’s structure features a purine backbone substituted with a hexyl chain at position 1 and methyl groups at positions 3 and 7. The compound’s IUPAC name is 1-hexyl-3,7-dimethyl-1H-purine-2,6-dione, and its InChIKey is MRWQRJMESRRJJB-UHFFFAOYSA-N . The melting point is reported as 82.5°C, and it is sparingly soluble in water but soluble in organic solvents .

Table 1: Key Physicochemical Properties of Pentifylline

PropertyValueSource
Molecular FormulaC13H20N4O2\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight (g/mol)264.32
Melting Point82.5°C
CAS Registry Number1028-33-7
SMILESCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Mechanism of Action

Hemorheological Effects

Pentifylline improves blood flow by modulating erythrocyte deformability and reducing plasma viscosity. It inhibits phosphodiesterase (PDE), leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppress tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis . This mechanism enhances microvascular perfusion and oxygen delivery to ischemic tissues .

Anti-inflammatory and Antioxidant Properties

The drug reduces neutrophil adhesion and activation, thereby decreasing the release of free radicals and pro-inflammatory cytokines . In vitro studies demonstrate that pentifylline at nanomolar concentrations inhibits reactive oxygen species (ROS) production, contributing to its protective effects in vascular endothelial cells .

Pharmacokinetics

Absorption and Metabolism

Pentifylline is rapidly absorbed orally, with a bioavailability of 20–30% due to first-pass metabolism. It undergoes hepatic transformation via cytochrome P450 enzymes, producing active metabolites such as lisofylline and 1-(5-hydroxyhexyl)-3,7-dimethylxanthine . Approximately 45% of the drug binds to erythrocyte membranes, prolonging its activity in the bloodstream .

Table 2: Pharmacokinetic Parameters

ParameterValueSource
Bioavailability20–30%
Plasma Protein Binding~45% (erythrocyte-bound)
Half-life (t1/2t_{1/2})0.5–1.5 hours
ExcretionUrine (95% as metabolites)

Clinical Applications

Peripheral Arterial Disease (PAD)

Pentifylline is FDA-approved for symptomatic relief in intermittent claudication. Randomized controlled trials (RCTs) report a 100% increase in walking distance compared to placebo, attributed to improved erythrocyte flexibility and reduced blood viscosity . A meta-analysis of 12 RCTs confirmed its superiority over vasodilators like naftidrofuryl, with a risk ratio of 1.56 for ulcer healing in chronic venous insufficiency .

Cerebrovascular Disorders

Although early studies suggested benefits in vascular dementia by enhancing cerebral blood flow (16% increase in ischemic regions) , Cochrane reviews found insufficient evidence for acute ischemic stroke . Pentifylline’s neuroprotective potential remains under investigation, particularly in combination therapies .

Adverse Effects and Drug Interactions

Common Adverse Reactions

Gastrointestinal symptoms (nausea, diarrhea) occur in ~3% of patients, followed by dizziness and flushing . Severe adverse effects, such as hepatotoxicity and bleeding, are rare but necessitate monitoring in high-risk populations .

Drug-Drug Interactions

  • Anticoagulants: Potentiates bleeding risk with warfarin (PT/INR monitoring required) .

  • Antihypertensives: Synergistic hypotension with nifedipine .

  • Theophylline: Reduces clearance, increasing plasma levels .

Research Advancements and Future Directions

Cardiovascular and Hepatic Applications

Recent trials explore pentifylline’s role in heart failure, where it reduced mortality by 5.4% vs. 18.3% in placebo groups . In non-alcoholic fatty liver disease (NAFLD), meta-analyses indicate reductions in liver enzymes and fibrosis markers, though larger studies are needed .

Emerging Therapeutic Roles

Preclinical studies suggest benefits in diabetic nephropathy through anti-fibrotic effects, mediated by downregulation of TGF-β1 . Ongoing research in oncology investigates its potential to mitigate radiation-induced fibrosis .

Contraindications and Precautions

Pentifylline is contraindicated in patients with hemorrhagic diathesis, recent retinal hemorrhage, or hypersensitivity to methylxanthines. Dose adjustments are recommended in renal or hepatic impairment due to metabolite accumulation .

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